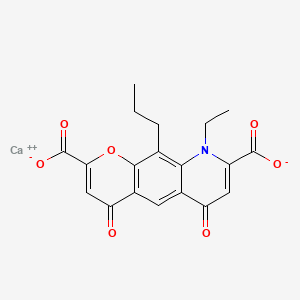

2-(diphenylmethoxy)-N,N-dimethylethanaminium 8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

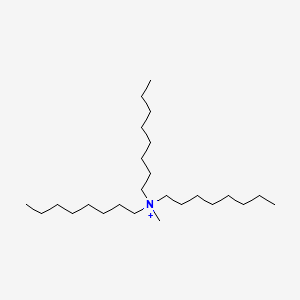

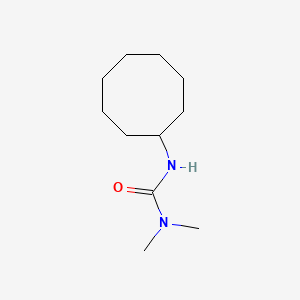

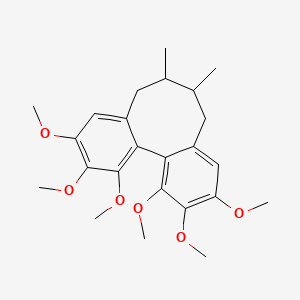

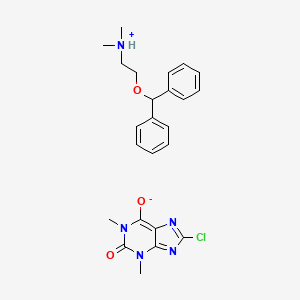

Dimenhydrinate is the diphenhydramine salt of 8-chlorotheophylline. Its effects are similar to those of diphenhydramine, but it is less potent. It was thought that by combining the antiemetic effects of diphenhydramine with the mild stimulant effects of 8-chlorotheophyline, the extreme drowsiness induced by the former would be mitigated. However, the sedation caused by diphenhydramine is considerably stronger than the stimulation caused by 8-chlorotheophylline. Dimenhydrinate is used mainly as an antiemetic in the prevention and treatment of motion sickness. It has a role as a H1-receptor antagonist and an antiemetic. It contains a diphenhydramine and an 8-chlorotheophylline(1-).

Scientific Research Applications

1. Chromatographic Analysis

- The use of 2-diphenylmethoxy-N, N-dimethylethanamine (diphenhydramine, dimedrol) hydrochloride, a closely related compound, in chromatographic analyses is documented. It's been utilized in gas-liquid chromatographic procedures for determining its concentration in pharmaceutical formulations, such as eye drops and lotions. This technique is noted for its accuracy and requires no preliminary drug separation or derivatization (Abdel-Moety & El-bardicy, 1985).

2. Structural and Electronic Analysis

- Studies involving similar compounds, like 8-methoxytellurium compounds, have been conducted to understand their electronic structure and interactions. These studies include analysis of intramolecular coordination and real-space bond indicators derived from DFT calculations. Such research aids in comprehending the weak interactions and bonding characteristics of these compounds (Wohltmann et al., 2017).

3. Molecular Modeling in Drug Discovery

- Compounds like 7-chloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, synthesized from related chemicals, have been used in molecular modeling studies. These studies involve NMR, DFT calculations, and docking to suggest their potential as leads in developing new anticancer drugs (Rubim de Santana et al., 2020).

4. Applications in Synthetic Organic Chemistry

- Similar compounds have been used in manganese(III)-mediated intermolecular cyclization reactions. These studies contribute to the field of synthetic organic chemistry, offering insights into the synthesis of complex organic compounds (Ouyang et al., 1997).

5. Aggregation Analysis in Solvents

- Research involving lithium phenolates, which can be structurally related, focuses on their aggregation in weakly polar aprotic solvents. Such studies, using NMR spectroscopy, provide valuable data for understanding solvent effects on molecular structure and behavior (Jackman & Smith, 1988).

6. Investigating Weak Interactions in Molecular Complexes

- Studies have been conducted on salts and complexes involving molecules structurally related to 2-(diphenylmethoxy)-N,N-dimethylethanaminium. These investigations, through X-ray diffraction analysis, shed light on the nature of weak interactions like hydrogen bonding and π–π stacking in organic “sandwich” complexes (Khrustalev et al., 2008).

properties

Product Name |

2-(diphenylmethoxy)-N,N-dimethylethanaminium 8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide |

|---|---|

Molecular Formula |

C24H28ClN5O3 |

Molecular Weight |

470 g/mol |

IUPAC Name |

2-benzhydryloxyethyl(dimethyl)azanium;8-chloro-1,3-dimethyl-2-oxopurin-6-olate |

InChI |

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;13H,1-2H3 |

InChI Key |

KKRAMGIVRBZVCD-UHFFFAOYSA-N |

SMILES |

CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.